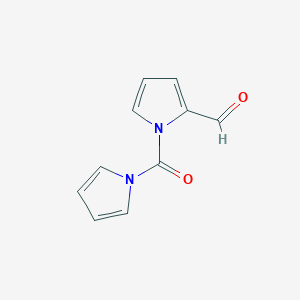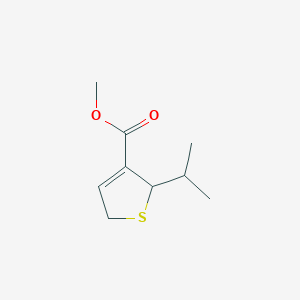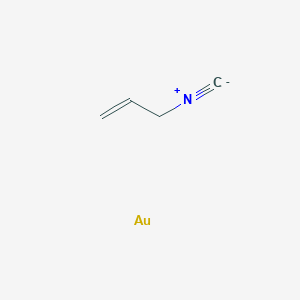
Gold;3-isocyanoprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;3-isocyanoprop-1-ene is a compound that features a gold atom bonded to a 3-isocyanoprop-1-ene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gold;3-isocyanoprop-1-ene typically involves the reaction of gold precursors with 3-isocyanoprop-1-ene under controlled conditions. One common method involves the use of gold chloride (AuCl) as a starting material, which reacts with 3-isocyanoprop-1-ene in the presence of a suitable reducing agent to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Gold;3-isocyanoprop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.
Substitution: The isocyanoprop-1-ene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gold oxides, while reduction can produce gold nanoparticles. Substitution reactions can result in a variety of gold-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Gold;3-isocyanoprop-1-ene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying gold-based interactions with biological molecules.
Wirkmechanismus
The mechanism by which Gold;3-isocyanoprop-1-ene exerts its effects involves the interaction of the gold center with various molecular targets. In catalytic applications, the gold atom can facilitate the formation and breaking of chemical bonds through coordination with reactants. The isocyanoprop-1-ene ligand can stabilize the gold center and influence its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other gold-ligand complexes such as gold;3-isocyanoprop-2-ene and gold;3-isocyanoprop-1-yne. These compounds share structural similarities but differ in the nature of the ligand attached to the gold atom .
Uniqueness
Gold;3-isocyanoprop-1-ene is unique due to the specific electronic and steric properties imparted by the 3-isocyanoprop-1-ene ligand. This uniqueness can influence its reactivity and stability compared to other gold-ligand complexes, making it particularly useful in certain catalytic and material science applications .
Eigenschaften
CAS-Nummer |
111378-44-0 |
|---|---|
Molekularformel |
C4H5AuN |
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
gold;3-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N.Au/c1-3-4-5-2;/h3H,1,4H2; |
InChI-Schlüssel |
JAPGXNKPCXUMEI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[N+]#[C-].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
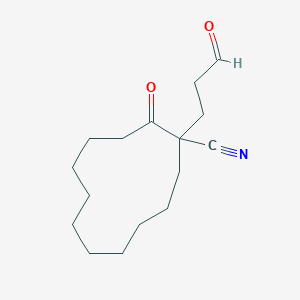

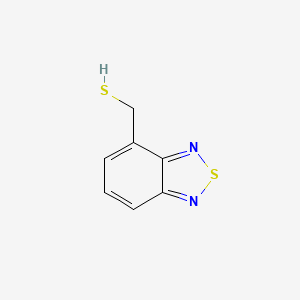

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

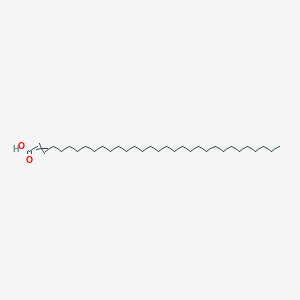


![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
